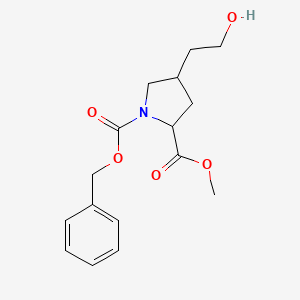1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC17548368
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H21NO5 |
|---|---|
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 |
| Standard InChI Key | RGNKYGJYBJXTIP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Configuration
The molecule features a pyrrolidine ring (a saturated five-membered heterocycle with one nitrogen atom) substituted at three positions:
-
Position 1: A benzyloxycarbonyl (Cbz) group, forming a carbamate linkage.
-
Position 2: A methyl ester group.
-
Position 4: A 2-hydroxyethyl side chain.
The stereochemistry at the 4-position is critical, as the hydroxyethyl group introduces a chiral center. For example, analogous compounds like (R)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate ( ) demonstrate how stereochemical variations impact biological activity and synthetic routes.
Molecular Properties
-
Molecular Formula: C₁₇H₂₁NO₆ (calculated based on structural analogs ).
-
Molecular Weight: 335.36 g/mol.
-
Key Functional Groups:
-
Carbamate (Cbz) at position 1.
-
Methyl ester at position 2.
-
Hydroxyethyl at position 4.
-
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of this compound likely involves:
-
Pyrrolidine Ring Construction: Via cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones.
-
Functionalization at Position 4: Introduction of the hydroxyethyl group through alkylation or epoxide ring-opening reactions.
-
Esterification: Sequential protection of the nitrogen (Cbz) and carboxylic acid (methyl ester) groups.
A related synthesis in describes C(sp³)-H activation to install aryl groups on pyrrolidine, which could be adapted for hydroxyethyl incorporation. For example, rhodium-catalyzed 1,4-addition or copper-mediated coupling might enable regioselective substitution.
Stepwise Synthesis Proposal
-
Starting Material: N-Boc-pyrrolidine-2-carboxylic acid methyl ester.
-
C4 Functionalization:
-
Alkylation with 2-bromoethanol under basic conditions.
-
Epoxide intermediate generation followed by nucleophilic attack by water.
-
-
Deprotection and Protection:
-
Remove Boc group with trifluoroacetic acid (TFA).
-
Install Cbz group via reaction with benzyl chloroformate.
-
-
Purification: Chromatography to isolate the diastereomers, if present.
Table 2: Key Synthetic Intermediates and Conditions
Physicochemical and Spectroscopic Analysis
Spectral Signatures
-
¹H NMR:
-
δ 7.35–7.25 (m, 5H, aromatic protons).
-
δ 4.50–4.20 (m, 2H, CH₂ of Cbz).
-
δ 3.70 (s, 3H, methyl ester).
-
δ 3.60–3.40 (m, 2H, hydroxyethyl CH₂).
-
-
IR:
-
1740 cm⁻¹ (ester C=O).
-
1680 cm⁻¹ (carbamate C=O).
-
3450 cm⁻¹ (hydroxyl O-H).
-
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group; poorly soluble in water.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and carbamate linkages.
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Competing reactions at C3 and C5 positions during alkylation.
-
Stereocontrol: Ensuring enantiopure synthesis of the C4 hydroxyethyl group.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume